Chlornaphazine

Vue d'ensemble

Description

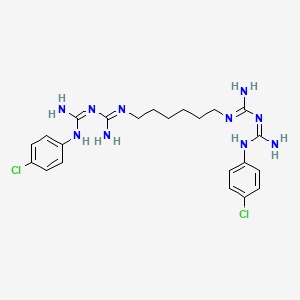

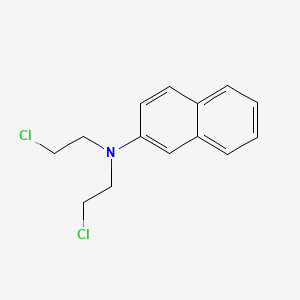

Chlornaphazine is an alkylating antineoplastic agent no longer used in the United States, because it induces chromosomal aberration and causes cancer. (NCI)

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992)

Chlornaphazine is a member of naphthalenes.

Applications De Recherche Scientifique

Genotoxicity Studies in Mice :

- Chlornaphazine has been shown to induce dominant lethal mutations in male mice. This was evident in all post-meiotic germ-cell stages, with a clear dose-response relationship observed. The research highlights the genotoxic potential of Chlornaphazine in certain organisms (Barnett & Lewis, 2003).

Bladder Tumors in Polycythaemia Patients :

- In a study involving polycythaemic patients treated with Chlornaphazine, it was found that a significant number developed bladder tumors. The induction period for tumor development ranged from approximately 3 to 10 years, indicating a need for long-term follow-up in patients treated with Chlornaphazine (Thiede & Christensen, 2009).

Iatrogenic Carcinogenesis :

- Chlornaphazine, used in the treatment of polycythemia, has been identified as a factor inducing bladder cancer in a significant percentage of treated patients. This finding underlines the drug's role in iatrogenic carcinogenesis (Schmähl, 2004).

Antimicrobial Activities :

- Research has indicated that Chlornaphazine may have antimicrobial activities. For instance, studies have shown it to have intracellular killing activity against phagocytosed Staphylococcus aureus at clinically relevant concentrations, highlighting its potential role in managing intracellular staphylococcal infections (Ordway et al., 2002).

Impact on Non-Target Organisms :

- A study assessing the impact of Chlornaphazine on Clarias gariepinus, a species of catfish, found significant toxicological effects. The study observed changes in hematological, biochemical, and biometric characteristics in the fish exposed to Chlornaphazine, indicating its potential environmental impact on non-target organisms (Okpe et al., 2021).

Propriétés

Numéro CAS |

494-03-1 |

|---|---|

Nom du produit |

Chlornaphazine |

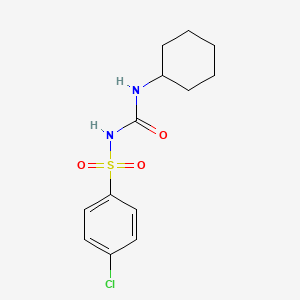

Formule moléculaire |

C14H15Cl2N |

Poids moléculaire |

268.2 g/mol |

Nom IUPAC |

N,N-bis(2-chloroethyl)naphthalen-2-amine |

InChI |

InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

Clé InChI |

XCDXSSFOJZZGQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

Apparence |

Solid powder |

Point d'ébullition |

410 °F at 760 mm Hg (NTP, 1992) 210 °C @ 5 MM HG |

Color/Form |

PLATELETS FROM PETROLEUM ETHER |

melting_point |

129 to 133 °F (NTP, 1992) 55.0 °C 54-56 °C |

Autres numéros CAS |

494-03-1 |

Description physique |

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

less than 1 mg/mL at 72° F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |

Pression de vapeur |

2X10-6 mm Hg at 25 °C (est) |

Origine du produit |

United States |

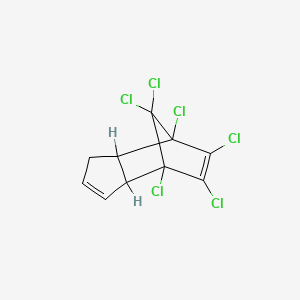

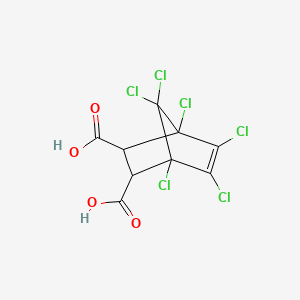

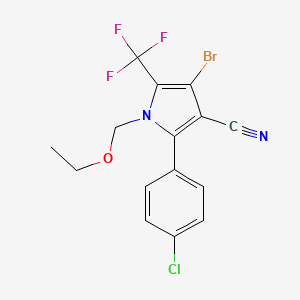

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

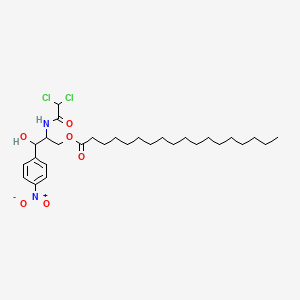

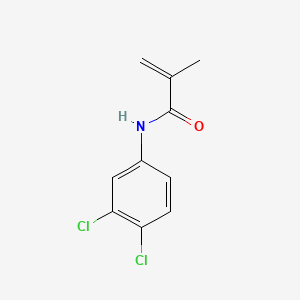

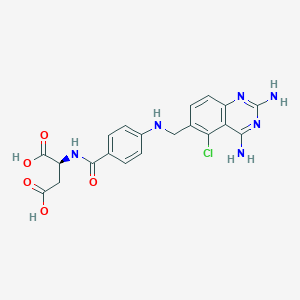

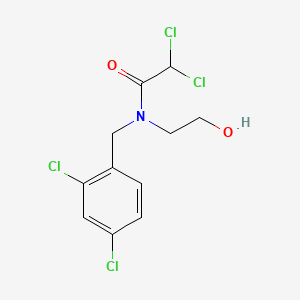

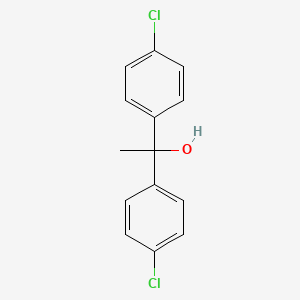

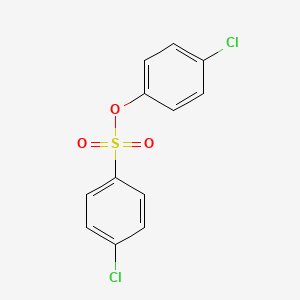

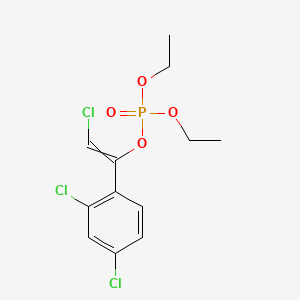

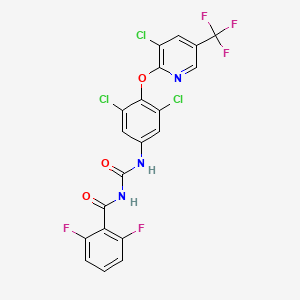

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.